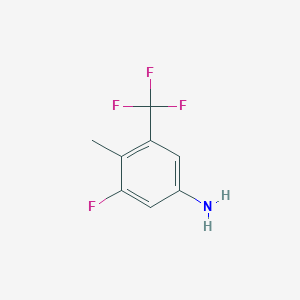

manganese;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

Overview

Description

Manganese is a hard, brittle, silvery metal . It is too brittle to be of much use as a pure metal and is mainly used in alloys, such as steel . Steel contains about 1% manganese, to increase the strength and also improve workability and resistance to wear .

Molecular Structure Analysis

The molecular structure of manganese compounds can vary widely. For example, two new manganese(III) Schiff base complexes were synthesized and characterized by UV–Vis absorption spectra, FT-IR, TGA Analyses, and single-crystal X-ray diffraction technique .Chemical Reactions Analysis

Manganese ions can undergo various reactions. For example, in the presence of aqueous ammonia, white Mn(OH)2 precipitates . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis

Manganese is a gray-white, hard, and very brittle metal . It tarnishes on exposure to air and oxidizes to manganese when heated . It dissolves readily in dilute acids .Scientific Research Applications

Manganese Oxides at the Nanoscale

Manganese, due to its various oxidation states, forms a wide range of oxides with significant applications in health, catalysis, and other fields. Advances in synthetic strategies have led to the exploration of manganese oxides at the nanoscale, revealing outstanding structural, optical, catalytic, magnetic, and transport properties. These properties open new opportunities in diverse applications critical to global society, such as health care and environmental sustainability (Ghosh, 2020).

Alkene Epoxidation Catalysis

Manganese(III) complexes have been utilized in alkene epoxidation, showcasing manganese's role in synthetic chemistry. The study of manganese porphyrins electrostatically bound to counter-charged supports for epoxidation reactions demonstrates manganese's versatility and efficiency as a catalyst. This application underscores manganese's importance in organic synthesis and industrial chemistry (Sacco et al., 2001).

Manganese-Oxygen Bonding

Research into manganese-oxygen bonding aims to understand its implications in biological and synthetic processes. The synthesis of stable, high-spin trigonal bipyramidal manganese complexes highlights the fundamental aspects of manganese chemistry and its potential applications in catalysis and environmental remediation (Park et al., 2015).

Manganese Citrate Complexes

The synthesis of mononuclear manganese citrate complexes provides insights into manganese's speciation in biological media. These complexes are relevant to understanding the beneficial and toxic effects of manganese on humans, highlighting the element's role in biomedicine and toxicology (Matzapetakis et al., 2000).

Manganese Carbodiimide

The synthesis and characterization of manganese carbodiimide (MnNCN) reveal its potential in magnetic materials. This research expands the knowledge on manganese's applications in materials science, particularly in the development of new magnetic and electronic materials (Liu et al., 2005).

Mechanism of Action

Target of Action

The primary targets of manganese-based compounds are often metal-dependent enzymes and proteins within cells . These targets play crucial roles in various biological processes, including cellular metabolism, immune response, and signal transduction .

Mode of Action

Manganese-based compounds interact with their targets through various mechanisms. For instance, they can bind to metal-dependent enzymes, altering their function and leading to changes in cellular processes . Additionally, manganese-based compounds can also act as chelating agents, selectively depriving cells of essential metal ions such as iron, zinc, and manganese itself, thereby inhibiting bacterial growth .

Biochemical Pathways

Manganese-based compounds can affect several biochemical pathways. For example, they can stimulate the cGAS-STING pathway, a promising immunotherapeutic strategy for cancer treatment . They can also influence the metabolism of alpha-linolenic acid, biosynthesis of unsaturated fatty acids, galactose metabolism, pantothenate and CoA biosynthesis, pentose phosphate pathway, and carbon metabolism .

Pharmacokinetics

The pharmacokinetics of manganese-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). These compounds can effectively migrate through biological membranes by means of passive diffusion . Their solubility and lipophilicity also play a significant role in their bioavailability .

Result of Action

The molecular and cellular effects of manganese-based compounds are diverse. They can damage DNA, inhibit histone deacetylases (HDACs) and poly adenosine diphosphate-ribose polymerase (PARP) to impede the repair of DNA damage, thereby promoting the leakage of DNA fragments into the cytoplasm . These DNA fragments can activate the cGAS-STING pathway, initiating an innate immune response and a two-way communication between tumor cells and neighboring immune cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of manganese-based compounds. For instance, the presence of other metals in the environment can affect the binding affinities of manganese-based compounds, thereby influencing their antibacterial properties . Moreover, the pH of the environment can also impact the solubility and hence the bioavailability of these compounds .

Safety and Hazards

properties

IUPAC Name |

manganese;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Mn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/b2*4-2-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPUQADKSVBDBE-BGHCZBHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F6MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 90471367 | |

CAS RN |

20080-72-2 | |

| Record name | Bis(trifluoro-2,4-pentanedionato)manganese(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)

amine hydrochloride](/img/structure/B1459529.png)

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)

![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)